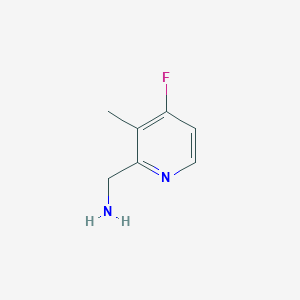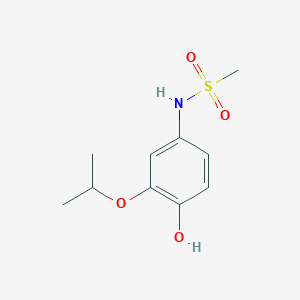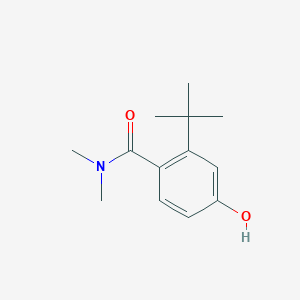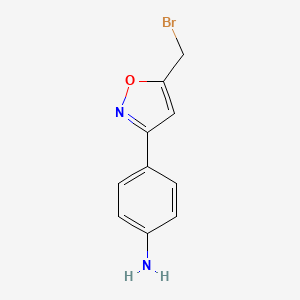
4-(5-(Bromomethyl)isoxazol-3-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(Bromomethyl)isoxazol-3-YL)aniline is a compound that features an isoxazole ring substituted with a bromomethyl group and an aniline moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the cycloaddition reaction of nitrile oxides with alkynes . The bromomethyl group can be introduced via bromination of a methyl group on the isoxazole ring using reagents such as N-bromosuccinimide (NBS) under mild conditions . The aniline moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 4-(5-(Bromomethyl)isoxazol-3-YL)aniline may involve large-scale cycloaddition reactions using metal catalysts such as copper or ruthenium . These methods are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(Bromomethyl)isoxazol-3-YL)aniline can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted isoxazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(5-(Bromomethyl)isoxazol-3-YL)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(5-(Bromomethyl)isoxazol-3-YL)aniline involves its interaction with biological targets such as enzymes and receptors. The isoxazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition . The aniline moiety can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Methylisoxazol-3-YL)aniline: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-(5-Chloromethylisoxazol-3-YL)aniline: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-(5-(Hydroxymethyl)isoxazol-3-YL)aniline: Features a hydroxymethyl group, which can undergo different chemical reactions compared to the bromomethyl group.
Uniqueness
4-(5-(Bromomethyl)isoxazol-3-YL)aniline is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets . This makes it a valuable compound for studying enzyme inhibition and designing new therapeutic agents.
Eigenschaften
CAS-Nummer |
886363-88-8 |
|---|---|
Molekularformel |
C10H9BrN2O |
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
4-[5-(bromomethyl)-1,2-oxazol-3-yl]aniline |
InChI |
InChI=1S/C10H9BrN2O/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6,12H2 |
InChI-Schlüssel |
MAQMJMBFWMRVRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)methyl)-N2-(o-tolyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14851914.png)
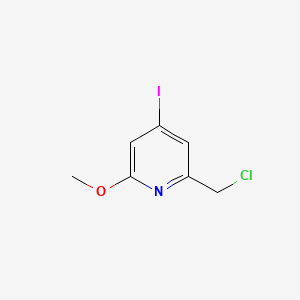

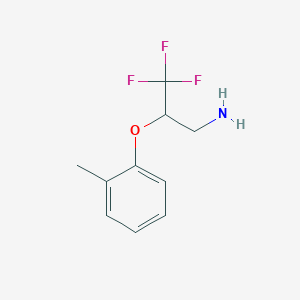
![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)
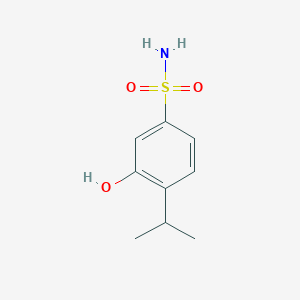
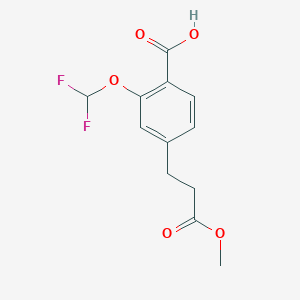
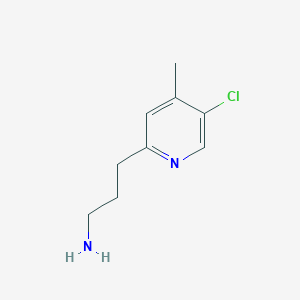
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)

